molecular formula C24H23FN4O3 B8103237 Olaparib-d5

Olaparib-d5

Cat. No.: B8103237
M. Wt: 439.5 g/mol
InChI Key: FDLYAMZZIXQODN-UPHFDSBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olaparib-d5 is a deuterated form of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Olaparib is primarily used in the treatment of cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly those associated with BRCA mutations . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Olaparib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olaparib-d5 involves the incorporation of deuterium atoms into the Olaparib molecule. The process typically starts with the preparation of deuterated intermediates, which are then used in the synthesis of this compound. One common method involves the use of deuterated solvents and reagents in the reaction steps to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

Olaparib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Olaparib-d5 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Olaparib. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Olaparib.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of Olaparib on DNA repair mechanisms.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Olaparib in the body.

    Industry: Utilized in the development of new formulations and delivery systems for Olaparib

Mechanism of Action

Olaparib-d5, like Olaparib, inhibits the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Comparison with Similar Compounds

Olaparib-d5 is compared with other PARP inhibitors such as Rucaparib, Niraparib, and Talazoparib. While all these compounds inhibit PARP, this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.

List of Similar Compounds

Properties

IUPAC Name

4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLYAMZZIXQODN-UPHFDSBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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